Studies suggest that atherospermine possesses anti-inflammatory and antibacterial properties. In vitro (performed in a test tube or petri dish) and in vivo (performed in a living organism) studies have shown its ability to:
Research suggests atherospermine may influence various aspects of metabolic health, including:
Atherospermine is being explored for its potential applications in various other areas, including:
Atherosperminine is a naturally occurring alkaloid classified as a phenanthrene derivative, primarily isolated from the bark of Cryptocarya nigra, a member of the Lauraceae family. Its chemical formula is C20H23NO2, with a molecular weight of approximately 309.4 g/mol. The structure of atherosperminine features methoxy substitutions at the C1 and C2 positions, alongside two methyl groups on the nitrogen atom, contributing to its unique chemical properties and biological activities .
Atherosperminine exhibits significant biological activities, including:
Atherosperminine can be synthesized through various methods, typically involving extraction from natural sources or synthetic organic chemistry techniques. The most common approach includes:
The applications of atherosperminine span several fields:
Interaction studies of atherosperminine have highlighted its pharmacological potential. For instance:
Atherosperminine shares structural and functional similarities with several other alkaloids. Here are some notable compounds for comparison:
| Compound | Structure Type | Biological Activity | Unique Features |
|---|---|---|---|
| N-methylisococlaurine | Alkaloid | Anticancer | Exhibits strong cytotoxicity |
| N-methyllaurotetanine | Alkaloid | Antiplasmodial | Effective against malaria |
| Magnoflorine | Aporphine Alkaloid | Antidepressant | Known for blood-brain barrier permeability |
| Nuciferine | Isoquinoline | Antidiabetic | Notable for its metabolic effects |
Atherosperminine's uniqueness lies in its specific methoxy and methyl substitutions that confer distinct pharmacological properties compared to these similar compounds. Its dual role as both a biological agent and an industrial material enhances its significance in research and application contexts .
The characterization of atherosperminine has paralleled the evolution of phytochemical analysis techniques over several decades [14]. The methods used to isolate, purify, and determine the structure of this alkaloid reflect the significant advancements in natural product chemistry since the mid-20th century [21].
In the early period of alkaloid research, including the initial isolation of atherosperminine in 1956, scientists relied heavily on classical extraction and purification methods [8] [22]. These typically involved acid-base extraction procedures where plant material was treated with acidified water or alcohol to extract alkaloids as their water-soluble salts [12]. The alkaloids would then be liberated by basification and extracted with organic solvents [12]. This fundamental approach formed the basis for the initial isolation of atherosperminine from Atherosperma moschatum [8].
Structural determination during this era was particularly challenging and often required chemical degradation under harsh conditions [31]. The structure of atherosperminine was initially investigated using chemical methods such as spectrophotometry and elemental analysis [5]. In the infrared spectroscopy analysis, atherosperminine showed absorption maxima at 750 cm⁻¹, indicating the presence of four adjacent aromatic protons [5]. These early techniques provided limited structural information compared to modern methods [31].
The 1960s and 1970s saw significant advancements in chromatographic techniques that revolutionized alkaloid isolation [12]. Paper chromatography, which was one of the earliest chromatographic methods, allowed for better separation of alkaloid mixtures [12]. This was followed by the development of thin-layer chromatography (TLC), which offered improved resolution and became an essential tool for monitoring alkaloid purification [12]. Column chromatography using silica gel or alumina also became increasingly important for the preparative separation of alkaloids like atherosperminine [12] [28].
The 1970s and 1980s marked a turning point with the introduction of more sophisticated analytical techniques [17]. High-performance liquid chromatography (HPLC) emerged as a powerful tool for alkaloid analysis, offering superior separation capabilities [14]. Mass spectrometry also became increasingly important, allowing for the determination of molecular weights and fragmentation patterns that provided valuable structural information [32]. The combination of these techniques enabled more detailed characterization of atherosperminine and related alkaloids [14] [32].
Perhaps the most significant advancement came with the development and refinement of nuclear magnetic resonance (NMR) spectroscopy [34]. By the 1980s and 1990s, NMR had become the method of choice for structural elucidation of natural products [34]. One-dimensional ¹H and ¹³C NMR, along with two-dimensional techniques such as COSY, HSQC, and HMBC, allowed for comprehensive structural analysis of complex alkaloids like atherosperminine [34] [35]. These techniques provided detailed information about carbon-hydrogen connectivity and spatial relationships within the molecule [34].
Modern characterization of atherosperminine now typically involves a combination of advanced spectroscopic methods [35]. High-resolution mass spectrometry provides accurate molecular formula determination, while advanced NMR experiments reveal the complete structural details [35]. X-ray crystallography has also been employed in some cases to provide definitive three-dimensional structural information [17] [21].
The evolution of these analytical techniques has not only improved our understanding of atherosperminine's structure but has also enabled researchers to study its properties and biological activities with greater precision [14] [21]. This technological progression continues to drive new discoveries in the field of natural product chemistry, including ongoing research on phenanthrene alkaloids like atherosperminine [19] [21].
The scientific investigation of atherosperminine has progressed through several significant milestones since its initial discovery, each contributing to our understanding of this unique alkaloid [2] [5]. These research developments have expanded knowledge of its chemical properties, biological activities, and potential applications [7].
The first major milestone was the initial isolation and identification of atherosperminine from Atherosperma moschatum in 1956 by Bick, Clezy, and Crow [8] [22]. This groundbreaking work established the presence of this novel alkaloid in nature and provided its molecular formula C₂₀H₂₃NO₂ [8]. The researchers noted that atherosperminine constituted approximately 0.005 percent of the bark extract, making it a minor but distinctive component of the plant's chemical profile [22].
A significant advancement came in 1965 when Bick and Douglas published further research on the alkaloids of Atherosperma moschatum [5]. Their paper, titled "The alkaloids of Atherosperma moschatum Labill. II. Non-phenolic alkaloids," provided more detailed structural information about atherosperminine [5]. This research revealed that atherosperminine (VIII) and a related compound, methoxyatherosperminine (IX), were members of the small group of phenanthrene alkaloids [5]. This classification was an important step in understanding the chemical nature of atherosperminine and its relationship to other natural products [5].
The 1980s and early 1990s saw renewed interest in atherosperminine when it was identified in additional plant species [6]. A particularly important milestone was the isolation of atherosperminine from Fissistigma glaucescens and the subsequent investigation of its pharmacological properties [6]. In 1993, Lin and colleagues published their findings on "The relaxant actions on guinea-pig trachealis of atherosperminine isolated from Fissistigma glaucescens" [6]. This research demonstrated that atherosperminine exerts a non-specific relaxant effect on the trachealis, with its major mechanism of action appearing to be inhibition of cyclic adenosine monophosphate (cAMP) phosphodiesterase [6]. This was the first significant study of atherosperminine's biological activity and opened new avenues for research into its potential therapeutic applications [6].
Another key milestone was reached in 2013 when Nasrullah and colleagues identified atherosperminine in the bark of Cryptocarya nigra [7]. This study not only expanded the known natural sources of atherosperminine but also investigated its antiplasmodial and antioxidant properties [7]. The researchers found that atherosperminine showed strong inhibition of in vitro growth of a chloroquine-resistant strain of Plasmodium falciparum with an IC₅₀ value of 5.80 μM [7]. Additionally, atherosperminine demonstrated high antioxidant activity in various assays, including DPPH radical scavenging (IC₅₀ value of 54.53 μg/mL) and ferric reducing antioxidant power (FRAP) with a percentage of 70.66 [7]. The compound also showed metal chelating activity with an IC₅₀ value of 42.87 μg/mL [7]. These findings represented a significant advancement in understanding the potential biological applications of atherosperminine [7].
Recent research has continued to explore the chemical properties and biological activities of atherosperminine [3]. Studies have confirmed that atherosperminine shows cholinesterase inhibitory activity against acetylcholinesterase and butyrylcholinesterase [1] [4]. This property, along with its previously identified phosphodiesterase inhibitory activity, suggests potential applications in various therapeutic areas [1] [3].
The table below summarizes these key research milestones in the study of atherosperminine:
| Year | Researchers | Key Finding | Significance |
|---|---|---|---|
| 1956 | Bick, Clezy, and Crow | Initial isolation from Atherosperma moschatum | First identification of atherosperminine [8] [22] |
| 1965 | Bick and Douglas | Classification as a phenanthrene alkaloid | Structural characterization [5] |
| 1993 | Lin et al. | Relaxant effects on guinea-pig trachealis | First significant biological activity study [6] |
| 2013 | Nasrullah et al. | Antiplasmodial and antioxidant activities | Expanded understanding of biological properties [7] |
| Recent | Various researchers | Cholinesterase inhibitory activity | Potential therapeutic applications [1] [4] |